MBX-1162

Antibacterial MIC Gram-Negative

Research on broad-spectrum antibacterials often stalls due to limited Gram-negative activity or confounding resistance mechanisms in chemical probes. MBX-1162 (CAS 1225332-95-5) is a symmetrical bis-indole that directly addresses these limitations. Its head-to-head structure is essential for its broad Gram-negative potency, a property lost in many analogues. - Superior Gram-negative profile: Exhibits a significantly better MIC90 against ESKAPE pathogens compared to its close analogue MBX-1066. - Defined resistance profile: Its activity is specifically linked to the MepA/MepR efflux system in S. aureus, making it a precise tool for resistance studies. - Validated mechanism: Potent DNA-binding activity confirmed by hypersensitivity in E. coli DNA repair mutants, providing a robust chemical probe for DNA damage research.

Molecular Formula C30H28N6
Molecular Weight 472.6 g/mol
CAS No. 1225332-95-5
Cat. No. B1676254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX-1162
CAS1225332-95-5
SynonymsMBX-1162, MBX1162, MBX 1162
Molecular FormulaC30H28N6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESC1CNC(=NC1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCCN7
InChIInChI=1S/C30H28N6/c1-11-31-29(32-12-1)23-9-7-21-15-25(35-27(21)17-23)19-3-5-20(6-4-19)26-16-22-8-10-24(18-28(22)36-26)30-33-13-2-14-34-30/h3-10,15-18,35-36H,1-2,11-14H2,(H,31,32)(H,33,34)
InChIKeyCYZKZDNPVSMEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MBX-1162 Procurement Guide


MBX-1162 (CAS 1225332-95-5) is a synthetic, symmetrical bis-indole compound [1] belonging to the carbamimidoyl-tethered indole class [2]. It exhibits potent in vitro antibacterial activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains [1]. The compound demonstrates a unique resistance profile related to the substrate specificity of the MepA and MepR efflux systems in *Staphylococcus aureus* .

1 Broad-spectrum antibacterial screening workflow
2 Covers MDR Gram-positive and Gram-negative pathogens
3 Distinct MepA/MepR efflux interaction for S. aureus resistance studies

MBX-1162: No Direct Substitutes


The bis-indole class exhibits significant structural diversity leading to substantial differences in antibacterial spectrum and potency. The 'head-to-head' symmetrical arrangement of MBX-1162 is crucial for its broad Gram-negative activity, a property not shared by all analogues [1]. Furthermore, its specific interaction with the MepA/MepR efflux pump in *S. aureus* and its potent DNA-binding mechanism [1] suggest a unique pharmacological profile that cannot be assumed for other bis-indoles without direct, quantitative, and comparative data. Substituting MBX-1162 with a similar compound like MBX-1066 risks losing significant Gram-negative activity and targeting a different molecular mechanism, thereby invalidating experimental or therapeutic outcomes.

Structural diversity Bis-indole analogues may exhibit differing antibacterial spectra and potency; structural variation can shift Gram-negative coverage.
Symmetrical arrangement The head-to-head indole geometry of MBX-1162 supports broad Gram-negative activity; substitution may not preserve this profile.
Efflux interaction MepA/MepR substrate specificity differs across bis-indoles; MBX-1162's efflux susceptibility may not replicate with analogues.

MBX-1162 vs. Comparators


Gram-Negative MIC90 vs. MBX-1066

MBX-1162 demonstrates superior in vitro activity against all Gram-negative strains tested when compared to its close structural analogue, MBX-1066 [1]. While both compounds are potent against Gram-positive bacteria, MBX-1162 exhibits significantly lower MIC90 values against a range of critical Gram-negative pathogens [1].

Gram-Negative MIC90
Head-to-head
0.12–4 µg/ml (Gram-negative panel)vs. MBX-1066: limited Gram-negative activity
Supports broad-spectrum Gram-negative screening context
Reported from 180 clinical isolates; strain-specific review advised
Antibacterial MIC Gram-Negative ESKAPE

Hypersensitivity in DNA Repair-Deficient E. coli

In a direct comparative study, an *E. coli* mutant deficient in the SOS DNA repair pathway (ΔrecA) is hypersensitive to MBX-1162, but the effect is less pronounced for its analogue, MBX-1066. The MIC of MBX-1162 against the ΔrecA mutant was 0.25 μg/ml, half the MIC for wild-type *E. coli* (0.5 μg/ml). In contrast, the MIC of MBX-1066 was reduced from 1.0 μg/ml in wild-type to 0.5 μg/ml in the ΔrecA mutant [1].

DNA Repair Hypersensitivity
Head-to-head
MIC ΔrecA 0.25 µg/ml vs. wild-type 0.5 µg/mlMBX-1066: 0.5 µg/ml (ΔrecA) vs. 1.0 µg/ml (wild-type)
Reported higher DNA-damage response sensitivity than MBX-1066
Interpret in context of SOS pathway models
Antibacterial DNA Repair Mechanism of Action E. coli

MepA/MepR Efflux Susceptibility in S. aureus

MBX-1162 is a substrate for the MepA efflux pump in *S. aureus*, which is regulated by MepR. Studies have shown it does not exhibit cross-resistance with other related compounds, a phenomenon linked to this specific substrate-efflux interaction . In contrast, MBX-1066 has been reported to be a poor substrate for MepA, and its activity is not affected by MepR regulation [1].

Efflux Susceptibility
Class-level
MBX-1162 susceptible to MepA efflux; MBX-1066 poor substrate
Efflux pump interaction context differs; supports resistance mechanism studies
Qualitative difference; confirm in target strains
Antibacterial Efflux Pump Resistance S. aureus

Scaffold for ESKAPE-Active Hybrid Antibacterials

MBX-1162 serves as a key structural component in the design of next-generation hybrid antibacterials. When its structure was hybridized with pentamidine and MMV688271, the resulting compounds (e.g., 1a and 1d) demonstrated potent sub-μg/ml activity against high-priority ESKAPE pathogens [1]. This is a significant improvement over the standalone components. For context, pentamidine alone typically exhibits MICs ranging from 200 to 1600 μg/ml against Gram-negative bacteria [2], highlighting the value MBX-1162's scaffold contributes to creating novel, highly potent agents.

Hybrid Scaffold Activity
Class-level
Hybrids with MBX-1162 scaffold achieve sub-µg/ml activity vs. pentamidine alone (200–1600 µg/ml)
Supports scaffold-based medicinal chemistry programs
Data from in vitro ESKAPE panel
Antibacterial Drug Repurposing ESKAPE Hybrid Molecules

Potency Against MRSA and VRE

MBX-1162 exhibits extreme potency against several high-priority Gram-positive pathogens, with MIC90 values in the low nanogram/ml range. Its activity against methicillin-resistant *S. aureus* (MRSA) is 0.06 μg/ml, and against vancomycin-resistant *E. faecium* (VRE) is 0.004 μg/ml [1]. This level of activity is notable even within the bis-indole class and is a key performance benchmark. For comparison, its close analogue MBX-1066 is also described as a 'potent antibacterial agent' against a wide range of bacteria [2], but the quantitative data for MBX-1162 provides a specific benchmark for its superior performance.

MRSA & VRE Potency
Reported
MRSA MIC90 0.06 µg/ml; VRE MIC90 0.004 µg/ml
Reported nanogram-range MIC90; supports MRSA/VRE screening
Review against class-level benchmarks
Antibacterial MIC90 MRSA VRE

In Vivo Efficacy in Murine Models

The bis-indole class, including MBX-1162, has demonstrated in vivo efficacy in murine models of lethal infection. Studies showed that treatment with bis-indoles significantly increased the survival of mice infected with lethal doses of *Bacillus anthracis*, *Staphylococcus aureus*, or *Yersinia pestis* [1]. While these studies were performed with a closely related analogue (MBX-1066), the data supports the in vivo translatability and therapeutic potential of the entire bis-indole class [1]. This contrasts with many other experimental antibacterials that show potent in vitro activity but fail to demonstrate efficacy in animal models.

In Vivo Murine Models
Class-level
Increased survival in murine B. anthracis, S. aureus, Y. pestis infection models (class-level evidence)
Supports in vivo model-response context; class-level validation
In vivo data from close analogue MBX-1066; confirm for MBX-1162
Antibacterial In Vivo Efficacy Animal Model

MBX-1162 Research Applications


Broad-Spectrum Antibacterial Discovery for ESKAPE

MBX-1162 is an ideal starting point or reference compound for medicinal chemistry programs focused on broad-spectrum agents, particularly those targeting difficult-to-treat Gram-negative ESKAPE pathogens. Its demonstrated superior Gram-negative MIC90 profile compared to MBX-1066 [1] makes it a more relevant scaffold for this research direction. Furthermore, its successful use in creating potent hybrid molecules validates it as a robust chemical platform for further development [2].

DNA Repair and SOS Response Mechanisms

The hypersensitivity of *E. coli* DNA repair mutants (ΔrecA) to MBX-1162, as shown in direct comparison with MBX-1066 and ciprofloxacin [1], establishes it as a valuable chemical probe. Researchers can use MBX-1162 to study the interplay between DNA damage, the SOS response, and bacterial survival, as its mechanism appears to involve a more significant DNA-damaging component than some of its structural analogues.

MepA/MepR Efflux Resistance in S. aureus

The defined relationship between MBX-1162's activity and the MepA/MepR efflux system in *S. aureus* [1] makes it a specialized tool for research in this area. Since its close analogue MBX-1066 is a poor substrate for the same pump [2], a comparative study using both compounds can effectively dissect the role of MepA-mediated efflux in conferring resistance to different chemical scaffolds. This is a unique experimental system for understanding and potentially overcoming efflux-based resistance.

In Vivo Proof-of-Concept Antibacterial Studies

Given the established in vivo efficacy of the bis-indole class in murine lethal infection models [1], MBX-1162 is a strong candidate for researchers looking to transition from in vitro potency to animal models. Its potent in vitro activity against key pathogens like MRSA and VRE [2], combined with the class-level validation of in vivo activity, reduces the risk associated with advancing this compound into more complex biological systems.

Application
Selection Property
Validation Focus
Broad-spectrum ESKAPE discovery
Gram-negative activity profile review
ESKAPE pathogen panel MIC evaluation
DNA repair pathway studies
DNA damage response sensitivity
ΔrecA mutant model endpoints
MepA efflux mechanism studies
Efflux substrate specificity profile
MepA-overexpressing S. aureus models
Antibacterial in vivo efficacy studies
In vivo survival endpoint response
Murine lethal infection model endpoints

Technical Documentation Hub

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35 linked technical documents
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